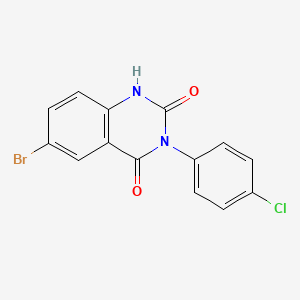

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Overview

Description

Scientific Research Applications

Applications in Carbon Dioxide Conversion

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has been implicated in the field of carbon capture and storage (CCS) and carbon capture and utilization (CCU). Ionic liquids, known for their unique properties, have been utilized as solvents and catalysts for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones. These conversions are part of broader strategies to reduce atmospheric CO2 concentrations, emitted from the burning of fossil fuels, thereby addressing the greenhouse effect. The review by Zhang et al. (2023) focuses on tuning ionic liquid-based catalysts for this conversion, highlighting the importance of basicity and nucleophilicity of catalysts. It provides valuable insights for researchers in the field, paving the way for the development of novel IL-based catalysts for the conversion of acid gases like SO2 and H2S (Zhang et al., 2023).

Role in Optoelectronic Materials

Quinazoline derivatives, including 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, are known for their significance in medicinal chemistry and have recently garnered attention in the synthesis and application of electronic devices. These derivatives are integral in creating optoelectronic materials. The review by Lipunova et al. (2018) discusses their role in luminescent small molecules, chelate compounds, and their applications related to photo- and electroluminescence. It emphasizes the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for developing novel optoelectronic materials. The derivatives are significant in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and are also of interest for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activities

Quinazoline and its derivatives, including 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, have been a topic of interest in medicinal chemistry due to their extensive range of biological activities. Notably, the quinazoline-4(3H)-one and its derivatives are found in more than 200 naturally occurring alkaloids. These structures inspire researchers to create new potential medicinal agents by introducing bioactive moieties to the quinazoline nucleus. The review by Tiwary et al. (2016) touches on these issues, emphasizing the challenge of solubility in the journey of a compound from a lead molecule to a drug, and highlights the hope that some quinazoline derivatives with sufficient bioavailability could address the menace of antibiotic resistance (Tiwary et al., 2016).

Safety and Hazards

properties

IUPAC Name |

6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXRYAWXYDDEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)

![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)